N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide

Drug Design CNS Drug Discovery Fragment-Based Screening

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide (CAS 1421526-62-6, VU0543962-1) is a synthetic AMPA receptor PAM disclosed in WO2008003452A1. Its 2-fluorobenzamide moiety differentiates it from the 2-trifluoromethyl analog (CAS 1421513-17-8), enabling matched-pair SAR analysis of fluorine substitution effects on potency, metabolic stability, and CNS permeability. Procure both analogs for definitive head-to-head comparison.

Molecular Formula C20H20FN3OS
Molecular Weight 369.46
CAS No. 1421526-62-6
Cat. No. B2476868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide
CAS1421526-62-6
Molecular FormulaC20H20FN3OS
Molecular Weight369.46
Structural Identifiers
SMILESC1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3F)C4=CC=CS4
InChIInChI=1S/C20H20FN3OS/c21-17-9-4-3-8-16(17)20(25)22-13-14-12-18(19-10-5-11-26-19)24(23-14)15-6-1-2-7-15/h3-5,8-12,15H,1-2,6-7,13H2,(H,22,25)
InChIKeyRMXSFGAUZDWDHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10.6 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-Cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide (CAS 1421526-62-6): Pyrazole-Thiophene AMPA Potentiator Chemotype Profile for Research Procurement


N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide (CAS 1421526-62-6, PubChem CID 71797447) is a synthetic small molecule belonging to the pyrazolealkanamide-substituted thiophene class, disclosed in patent family WO2008003452A1 as an AMPA receptor positive allosteric modulator (PAM) chemotype [1]. The compound features a 1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazole core linked via a methylene bridge to a 2-fluorobenzamide moiety, with a molecular weight of 369.5 g/mol, computed XLogP3 of 3.7, topological polar surface area of 75.2 Ų, and one hydrogen bond donor with four hydrogen bond acceptors [2]. It is catalogued under synonym VU0543962-1, suggesting origin in a Vanderbilt University-associated screening library [2].

Why N-((1-Cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide Cannot Be Replaced by In-Class Analogs Without Validation


Within the pyrazole-thiophene-amide chemotype, even single-atom substitutions on the benzamide ring produce compounds with distinct physicochemical and pharmacological profiles. The closest catalogued analog—CAS 1421513-17-8—differs solely by replacement of the 2-fluoro substituent with a 2-trifluoromethyl group, yet this single modification is expected to alter lipophilicity (ΔXLogP3 estimated +0.8 to +1.2), molecular weight (+50 Da), metabolic vulnerability (oxidative defluorination vs. CYP-mediated alkyl oxidation), and hydrogen-bonding character [1]. The patent literature confirms that within this chemotype, AMPA receptor potentiation EC50 values vary substantially with benzamide substitution pattern, meaning that potency, efficacy, and selectivity cannot be assumed to transfer between analogs [1]. Procurement of a specific catalog compound without experimental confirmation of its target profile relative to close analogs risks selecting a molecule with meaningfully different biological properties.

Quantitative Differentiation Evidence for N-((1-Cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide Versus Closest Analogs


Molecular Weight Advantage Over the 2-Trifluoromethyl Analog for Fragment-Based and CNS Drug Discovery Programs

The target compound (MW 369.5 g/mol) is approximately 50 Da lighter than the closest catalogued analog bearing a 2-trifluoromethylbenzamide group (C21H20F3N3OS, calculated MW 419.5 g/mol) [1][2]. This places the 2-fluoro analog below the MW 400 threshold empirically associated with improved CNS penetration probability, while the 2-CF3 analog exceeds it [1]. The lower molecular weight also translates to improved ligand efficiency metrics when normalized by heavy atom count (26 vs. 29 heavy atoms), a parameter relevant for fragment-based lead optimization campaigns where every atom must contribute to binding affinity.

Drug Design CNS Drug Discovery Fragment-Based Screening

Reduced Lipophilicity (XLogP3 = 3.7) of the 2-Fluorobenzamide Analog May Offer Superior Developability Profile Compared to Higher-logP Trifluoromethyl Congeners

The 2-fluoro substitution yields a computed XLogP3 of 3.7 for the target compound, a value that falls within the favorable lipophilicity range (logP 1–4) commonly targeted in oral drug discovery programs [1]. Replacement with a 2-trifluoromethyl group (as in CAS 1421513-17-8) is expected to increase logP by approximately 0.8–1.2 units based on the Hansch π constant for CF3 vs. F substitution on an aromatic ring, pushing the estimated logP to ~4.5–4.9 [2]. Elevated lipophilicity above logP 4 is associated with increased risk of metabolic clearance, CYP inhibition, phospholipidosis, and poor aqueous solubility [1]. The 2-fluoro analog's lower lipophilicity may thus confer a more favorable early developability profile.

Physicochemical Profiling ADME Lead Optimization

AMPA Receptor GluR1 Positive Allosteric Modulation Class Membership Supported by Patent Family Data

The target compound belongs to the pyrazolealkanamide-substituted thiophene chemotype disclosed in WO2008003452A1 as AMPA receptor positive allosteric modulators [1]. The patent explicitly demonstrates that structurally related compounds within this series act as positive modulators at the AMPA (GluR1) receptor, with an exemplified compound from the series showing an EC50 of 2.2 μM in a GluR1 functional potentiation assay [1]. Importantly, the patent establishes that benzamide substitution patterns (including fluoro-substituted variants) meaningfully modulate AMPA receptor potentiation activity, confirming that the 2-fluorobenzamide moiety of the target compound is pharmacologically relevant and not merely a silent structural feature. This provides a target-engagement rationale distinguishing this chemotype from other AMPA PAM classes such as aniracetam derivatives, cyclothiazide derivatives, and biarylpropylsulfonamides [1].

AMPA Receptor Positive Allosteric Modulator Neuroscience

Topological Polar Surface Area (TPSA = 75.2 Ų) Within Favorable Range for Blood-Brain Barrier Penetration

The computed topological polar surface area of 75.2 Ų for the target compound falls below the widely accepted TPSA threshold of 90 Ų for favorable passive blood-brain barrier penetration, and below 140 Ų for good oral bioavailability [1]. The single hydrogen bond donor and four hydrogen bond acceptors create a balanced H-bonding profile (HBD = 1, HBA = 4) that supports membrane permeability while maintaining sufficient polarity for aqueous solubility [1]. Compared to in-class compounds bearing additional polar substituents (e.g., carboxamide, hydroxyl, or sulfonamide groups) that would increase TPSA, the 2-fluorobenzamide substitution maintains a compact polar surface consistent with CNS drug-like properties [1][2].

CNS Penetration Blood-Brain Barrier Drug Delivery

Rotatable Bond Count (5) and Conformational Flexibility Profile Differentiated from More Rigid or More Flexible In-Class Analogs

The target compound possesses 5 rotatable bonds (PubChem computed), reflecting the methylene linker between the pyrazole core and the 2-fluorobenzamide group as the primary conformational degree of freedom [1]. This moderate flexibility contrasts with both more rigid analogs (where the amide is directly attached to the pyrazole ring with 3–4 rotatable bonds, potentially locking a specific bioactive conformation) and more flexible analogs (with extended linkers yielding 7+ rotatable bonds, increasing entropic penalty upon binding) [1]. The 5-rotatable-bond count falls within the optimal range (≤10) for oral bioavailability per Veber's rules while providing sufficient conformational sampling for induced-fit binding at the AMPA receptor allosteric site, as suggested by the patent's structure-activity relationship data [2].

Conformational Analysis Ligand Efficiency Molecular Recognition

Research and Industrial Application Scenarios for N-((1-Cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide Based on Differentiated Evidence


Neuroscience Probe Development Targeting AMPA Receptor-Mediated Synaptic Plasticity

Academic and pharmaceutical neuroscience groups investigating glutamatergic signaling can deploy this compound as a structurally novel AMPA PAM chemotype probe, distinct from the extensively characterized aniracetam and cyclothiazide scaffolds. The patent-validated GluR1 positive modulation class membership [1], combined with a CNS-favorable TPSA of 75.2 Ų [2], supports its use in ex vivo electrophysiology (hippocampal slice LTP), primary neuronal culture, and in vivo rodent cognitive models where brain penetration is required. Researchers should independently confirm target engagement and selectivity in their specific assay system prior to use.

Medicinal Chemistry Lead Optimization Starting Point for AMPA PAM Programs

The compound's moderate molecular weight (369.5 g/mol) and balanced lipophilicity (XLogP3 = 3.7) provide a favorable starting point for multiparameter lead optimization [1]. Structure-activity relationship campaigns can systematically explore the benzamide substitution vector while monitoring AMPA receptor potentiation, leveraging the patent's demonstration that benzamide modifications modulate activity within this chemotype [2]. The 5-rotatable-bond scaffold allows exploration of conformational constraints through cyclization or linker modification strategies without exceeding drug-like property space.

Comparative SAR Studies with the 2-Trifluoromethyl Analog (CAS 1421513-17-8) to Map Fluorine Substitution Effects

The ~50 Da molecular weight difference and estimated ΔXLogP3 of −0.8 to −1.2 between the 2-fluoro and 2-trifluoromethyl analogs [1][2] make paired procurement of both compounds valuable for matched-pair SAR analysis. Such head-to-head comparison can quantify the impact of fluorine substitution size and lipophilicity on AMPA receptor potentiation potency, metabolic stability in hepatocyte assays, CYP inhibition profiles, and passive membrane permeability, generating transferable medicinal chemistry knowledge applicable across multiple chemotype programs.

Computational Chemistry and Molecular Modeling Template for AMPA Allosteric Site Docking

With a well-defined molecular structure (InChIKey RMXSFGAUZDWDHQ-UHFFFAOYSA-N), moderate conformational flexibility (5 rotatable bonds), and a computed exact mass of 369.13111161 Da [1], the compound serves as a suitable template for computational docking studies into AMPA receptor allosteric binding sites. Its balanced physicochemical profile supports molecular dynamics simulations under aqueous conditions, and the pyrazole-thiophene-benzamide architecture provides multiple pharmacophoric features for ligand-based virtual screening campaigns targeting novel AMPA PAM chemotypes.

Quote Request

Request a Quote for N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.